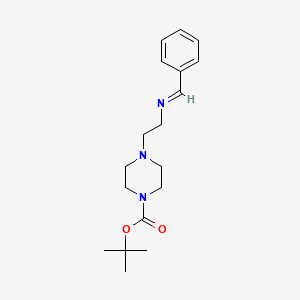
Tert-butyl 4-(2-(benzylideneamino)ethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological and pharmacological activities The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, and a phenylmethylene group attached to the piperazine ring through an aminoethyl linkage
Métodos De Preparación
The synthesis of 1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired piperazine derivative . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Análisis De Reacciones Químicas
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets. Additionally, it is used in the industry for the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The phenylmethylene group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .
Comparación Con Compuestos Similares
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester can be compared with other similar piperazine derivatives, such as 1-Piperazinecarboxylicacid,4-(4-piperidinyl)-,1,1-dimethylethylester and 1-Piperazinecarboxylicacid,4-[2-[(2-aminoethyl)amino]ethyl]-,1,1-dimethylethylester . These compounds share a common piperazine core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the phenylmethylene group in 1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester makes it unique and potentially more effective in certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C18H27N3O2 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-(benzylideneamino)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-13-11-20(12-14-21)10-9-19-15-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 |
Clave InChI |
VCXXKIPONKADRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CCN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


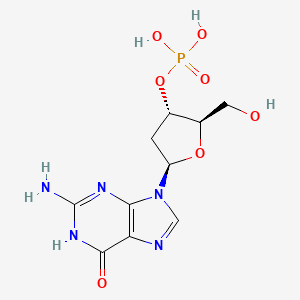

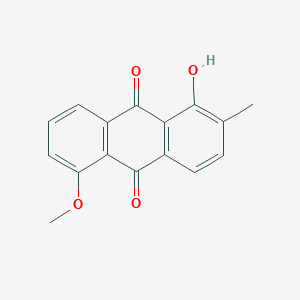
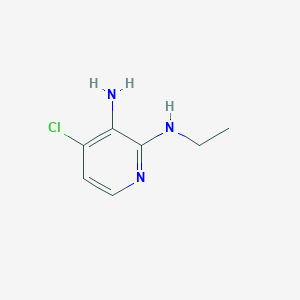
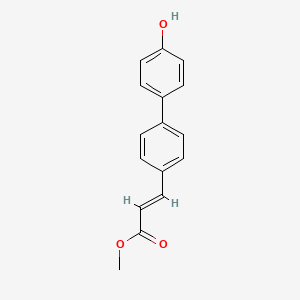

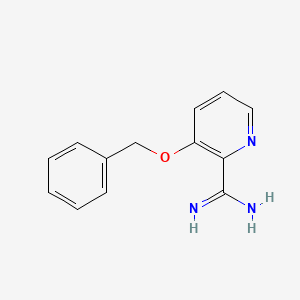
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

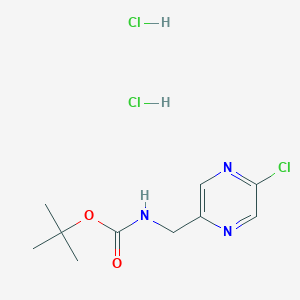
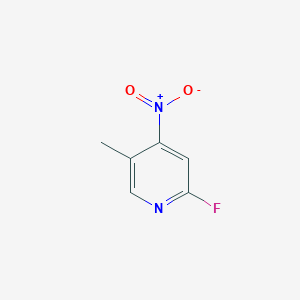
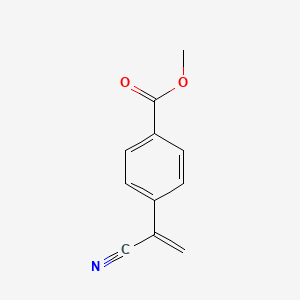

![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
